

Reproducibility of 1-Indan-1-yl-piperazine Experimental Results: A Comparative Guide

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Compound of Interest

Compound Name: 1-Indan-1-yl-piperazine

Cat. No.: B060838

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the synthesis and characterization of **1-Indan-1-yl-piperazine**. Due to the limited availability of comprehensive public data on this specific molecule, this document outlines a reproducible synthetic protocol based on established chemical principles and provides a framework for its characterization and comparison with alternative compounds.

Synthesis and Characterization of 1-Indan-1-yl-piperazine

Based on available literature, the synthesis of **1-Indan-1-yl-piperazine** has been reported with a yield of 83%.^{[1][2]} While the detailed experimental protocol from the original publication is not fully accessible, a standard reductive amination procedure is a plausible and reproducible method for its synthesis.

Table 1: Physicochemical Properties of **1-Indan-1-yl-piperazine**

Property	Value	Source
CAS Number	185678-56-2	[2]
Molecular Formula	C ₁₃ H ₁₈ N ₂	[2]
Molecular Weight	202.30 g/mol	
Exact Mass	202.14700 Da	
PSA	15.27000	
Flash Point	140.5°C	

Experimental Protocols

Proposed Synthesis of 1-Indan-1-yl-piperazine via Reductive Amination

This protocol describes a likely synthetic route based on common organic chemistry practices for the formation of similar compounds.

Materials:

- 1-Indanone
- Piperazine
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
- Dichloromethane (DCM) or another suitable aprotic solvent
- Glacial acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone (1 equivalent) and piperazine (1.2-1.5 equivalents) in dichloromethane.
- **Acid Catalyst (Optional):** Add a catalytic amount of glacial acetic acid to the mixture.
- **Addition of Reducing Agent:** Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the stirring solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material (1-indanone) is consumed.
- **Work-up:** Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **1-Indan-1-yl-piperazine**.

Characterization Methods

To ensure the identity and purity of the synthesized **1-Indan-1-yl-piperazine**, the following characterization techniques are recommended:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure. The proton NMR would be expected to show signals corresponding to the aromatic protons of the indane ring, the benzylic proton at the 1-position of the indane, and the methylene protons of both the indane and piperazine rings.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches for the secondary amine in the piperazine ring and C-H stretches for the aromatic and aliphatic components.
- **Melting Point:** The melting point of the purified solid product should be determined and compared with any available literature values.

Comparative Analysis with Alternative Piperazine Derivatives

The therapeutic potential of piperazine derivatives is broad, with compounds exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5]} The selection of an appropriate comparator depends on the intended application of **1-Indan-1-yl-piperazine**.

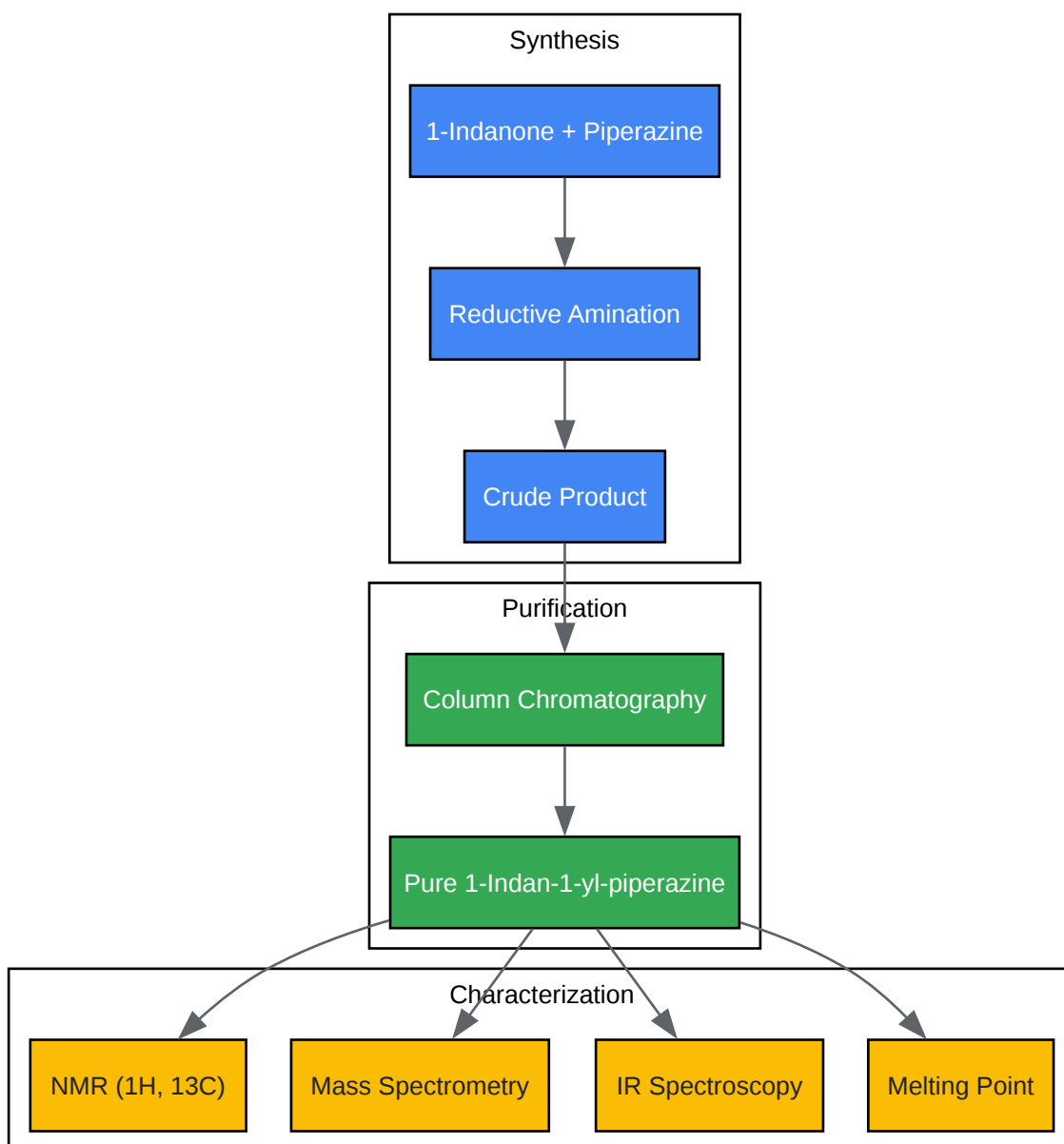
Table 2: Comparison of Biological Activities of Selected Piperazine Derivatives

Compound/Class	Primary Biological Activity	Key Findings	Reference
1,8-Naphthalimide-Piperazine-Aminobenzothiazole	Anticancer (Colon and Lung)	Potent inhibitor with activity in the micromolar range; acts as a DNA intercalator and topoisomerase-II inhibitor.	
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives	Anticancer (potential for theranostics)	Good membrane permeability and ability to target CAIX-expressing cancers, as suggested by in silico studies.	
Substituted 3-(4-Arylpiperazin-1-yl)cinnolines	Antifungal	Showed fairly good activity against clinical isolates of <i>C. albicans</i> .	[6]
1-(2-Aryl-2-adamantyl)piperazine Derivatives	Anticancer (Melanoma)	Exhibit significant cytotoxic and anti-proliferative effects against melanoma cell lines.	

Signaling Pathways and Experimental Workflows

The biological activity of piperazine derivatives is often mediated through their interaction with specific cellular receptors and signaling pathways. For instance, many piperazine-containing compounds are known to interact with dopamine and serotonin receptors.

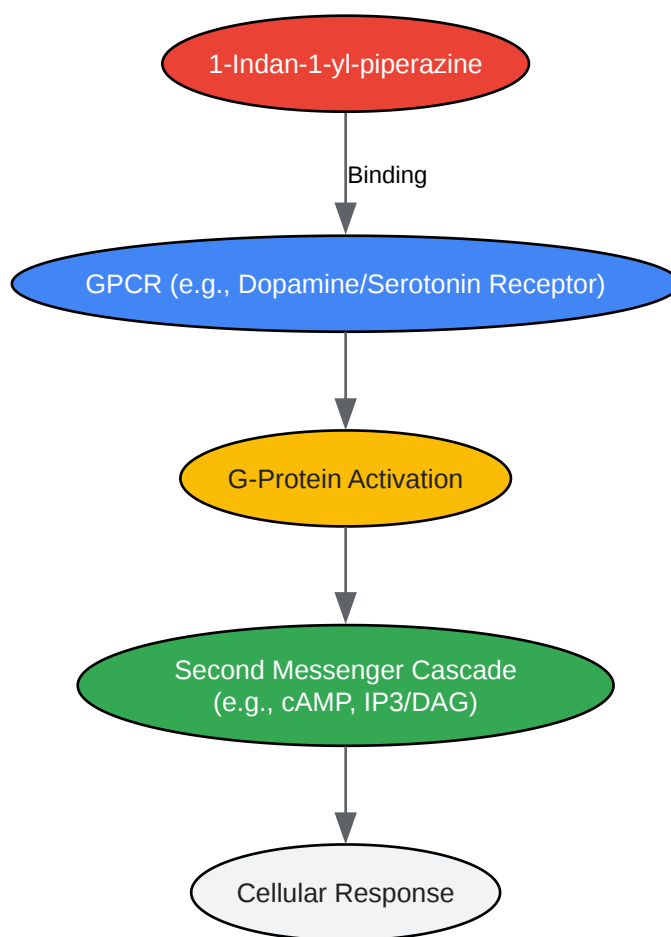
Diagram 1: General Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **1-Indan-1-yl-piperazine**.

Diagram 2: Hypothetical Signaling Pathway Involvement



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Caption: Potential GPCR-mediated signaling pathway for **1-Indan-1-yl-piperazine**.

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